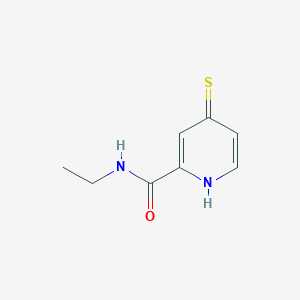

N-ethyl-4-sulfanylpyridine-2-carboxamide

Description

N-ethyl-4-sulfanylpyridine-2-carboxamide is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 g/mol . It is characterized by the presence of an ethyl group, a sulfanyl group, and a carboxamide group attached to a pyridine ring. This compound is primarily used for research purposes and has various applications in scientific studies .

Properties

Molecular Formula |

C8H10N2OS |

|---|---|

Molecular Weight |

182.25 g/mol |

IUPAC Name |

N-ethyl-4-sulfanylidene-1H-pyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2OS/c1-2-9-8(11)7-5-6(12)3-4-10-7/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |

InChI Key |

XHRCKVIFBZPNKL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=S)C=CN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-sulfanylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxamide with ethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the sulfanyl group. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-sulfanylpyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine.

Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Scientific Research Applications

Chemistry:

N-ethyl-4-sulfanylpyridine-2-carboxamide serves as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance its reactivity and application in various chemical reactions.

Biology:

Research has indicated that this compound exhibits potential biological activities, including enzyme inhibition and antimicrobial properties. Studies have shown that it can interact with specific enzymes, potentially leading to inhibition of their activity, which is crucial for developing new therapeutic agents.

Medicine:

In medicinal chemistry, this compound is being investigated for its therapeutic effects. It has been explored as a candidate for drug development targeting specific enzymes or receptors involved in various diseases. For instance, its structure allows it to form hydrogen bonds with amino acid residues in enzyme active sites, which may lead to effective inhibition.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of this compound against various pathogens. In vitro experiments demonstrated significant inhibitory effects on bacterial strains such as Bacillus subtilis, showcasing its potential as an antimicrobial agent .

Antitumor Activity

Recent investigations have assessed the antitumor properties of derivatives related to this compound. A study focused on similar compounds indicated their effectiveness against human cancer cell lines, with some derivatives exhibiting IC50 values comparable to established anticancer drugs .

Mechanism of Action

The mechanism of action of N-ethyl-4-sulfanylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

- N-methyl-4-sulfanylpyridine-2-carboxamide

- N-propyl-4-sulfanylpyridine-2-carboxamide

- N-ethyl-4-sulfanylpyridine-3-carboxamide

Uniqueness

N-ethyl-4-sulfanylpyridine-2-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Biological Activity

N-ethyl-4-sulfanylpyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Characterization

This compound can be synthesized through various methods, typically involving the reaction of pyridine derivatives with electrophilic reagents. The compound has a molecular weight of 182.25 g/mol and features a sulfanyl group that may contribute to its biological properties .

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented. For instance, certain benzenesulphonamide derivatives demonstrated high inhibition rates in carrageenan-induced rat paw edema models . This suggests that this compound may also possess anti-inflammatory effects, particularly through the modulation of inflammatory mediators.

Anticancer Activity

This compound's potential anticancer properties are supported by studies on structurally related compounds. For example, novel piperazinyl amides showed broad-spectrum cell inhibition against human cancer cell lines, with mechanisms involving apoptosis induction through alterations in pro-apoptotic and anti-apoptotic protein levels . Similar mechanisms may be hypothesized for this compound based on its structural features.

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

- Inhibition of Enzymatic Activity : Compounds with sulfanyl groups may inhibit enzymes related to inflammation and cancer progression.

- Induction of Apoptosis : The compound may promote apoptotic pathways in cancer cells by modulating key proteins involved in cell survival.

- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which could contribute to their overall therapeutic effects.

Case Studies and Experimental Findings

A review of experimental data reveals promising results for compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.